2-Methyl-3-nitrobenzenesulfonamide
Overview
Description
2-Methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzenesulfonamide typically involves the nitration of 2-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or extraction techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 2-Methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma and certain cancers.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrobenzenesulfonamide largely depends on its interaction with biological targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in tissues. This inhibition can lead to therapeutic effects in diseases where carbonic anhydrase plays a critical role.
Comparison with Similar Compounds
3-Nitrobenzenesulfonamide: Lacks the methyl group at the second position.
2-Methylbenzenesulfonamide: Lacks the nitro group at the third position.
4-Methyl-3-nitrobenzenesulfonamide: Has the methyl group at the fourth position instead of the second.
Uniqueness: 2-Methyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of both the methyl and nitro groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological and material properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXFQCFKOOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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